molecular formula C21H25N3O3 B2436633 3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid CAS No. 1021214-06-1

3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid

Cat. No.: B2436633
CAS No.: 1021214-06-1
M. Wt: 367.449
InChI Key: RNLHBGQAYAYRNT-UHFFFAOYSA-N
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Description

3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid is a complex organic compound that features a benzimidazole core, a methoxyethyl side chain, and a tolylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core through a condensation reaction between o-phenylenediamine and an appropriate carboxylic acid derivative. The methoxyethyl side chain is introduced via alkylation reactions, while the tolylamino group is incorporated through amination reactions. These reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the process. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. The methoxyethyl and tolylamino groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-imidazol-2-yl)-propionic acid: A related compound with a similar imidazole core but different side chains.

    1-(2-methoxyethyl)-3-methylimidazolium: Another compound featuring the methoxyethyl group but with different structural features.

Uniqueness

3-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-4-(m-tolylamino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(2-methoxyethyl)benzimidazol-2-yl]-4-(3-methylanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-6-5-7-17(12-15)22-14-16(13-20(25)26)21-23-18-8-3-4-9-19(18)24(21)10-11-27-2/h3-9,12,16,22H,10-11,13-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLHBGQAYAYRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(CC(=O)O)C2=NC3=CC=CC=C3N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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